molecular formula C8H7ClN2O4 B13015080 6-Chloro-2-ethyl-5-nitronicotinicacid

6-Chloro-2-ethyl-5-nitronicotinicacid

Cat. No.: B13015080
M. Wt: 230.60 g/mol
InChI Key: CXUJLEAQXRRAAT-UHFFFAOYSA-N
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Description

6-Chloro-2-ethyl-5-nitronicotinic acid is a chemical compound with the molecular formula C8H7ClN2O4. It is a derivative of nicotinic acid, characterized by the presence of a chlorine atom at the 6th position, an ethyl group at the 2nd position, and a nitro group at the 5th position on the pyridine ring.

Preparation Methods

The synthesis of 6-Chloro-2-ethyl-5-nitronicotinic acid typically involves multi-step organic reactions. One common synthetic route includes the nitration of 6-chloro-2-ethylpyridine, followed by oxidation to introduce the carboxylic acid group. The reaction conditions often require the use of strong acids like sulfuric acid for nitration and oxidizing agents such as potassium permanganate for oxidation . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.

Chemical Reactions Analysis

6-Chloro-2-ethyl-5-nitronicotinic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles like amines.

Scientific Research Applications

6-Chloro-2-ethyl-5-nitronicotinic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Chloro-2-ethyl-5-nitronicotinic acid involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the chlorine and ethyl groups influence the compound’s binding affinity to various receptors and enzymes. These interactions can modulate biological pathways, leading to potential therapeutic effects .

Comparison with Similar Compounds

Similar compounds to 6-Chloro-2-ethyl-5-nitronicotinic acid include:

This detailed overview provides a comprehensive understanding of 6-Chloro-2-ethyl-5-nitronicotinic acid, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C8H7ClN2O4

Molecular Weight

230.60 g/mol

IUPAC Name

6-chloro-2-ethyl-5-nitropyridine-3-carboxylic acid

InChI

InChI=1S/C8H7ClN2O4/c1-2-5-4(8(12)13)3-6(11(14)15)7(9)10-5/h3H,2H2,1H3,(H,12,13)

InChI Key

CXUJLEAQXRRAAT-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC(=C(C=C1C(=O)O)[N+](=O)[O-])Cl

Origin of Product

United States

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